Dianisylneopentane
CAS No.: 4741-74-6
Cat. No.: VC18427720
Molecular Formula: C19H24O2
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4741-74-6 |
|---|---|
| Molecular Formula | C19H24O2 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 1-methoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene |
| Standard InChI | InChI=1S/C19H24O2/c1-19(2,3)18(14-6-10-16(20-4)11-7-14)15-8-12-17(21-5)13-9-15/h6-13,18H,1-5H3 |
| Standard InChI Key | ISCNHUDJLJIUKB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Dianisylneopentane, systematically named 1-methoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene, belongs to the diarylalkane class. Its molecular structure features a central neopentyl group (2,2-dimethylpropane) bonded to two para-methoxyphenyl rings. Key structural descriptors include:
The compound’s rigidity, conferred by the neopentyl moiety, limits conformational flexibility and influences its interactions with biological targets.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 285.18492 | 169.4 |
| [M+Na]⁺ | 307.16686 | 183.6 |
| [M-H]⁻ | 283.17036 | 173.7 |
Synthesis and Historical Context
Dianisylneopentane was first synthesized as part of efforts to develop DDT analogs with improved environmental profiles. The compound’s design replaces DDT’s trichloromethyl group with a neopentyl moiety, aiming to reduce bioaccumulation while retaining insecticidal activity . Early synthetic routes involved Friedel-Crafts alkylation of anisole with 2,2-dimethylpropanol derivatives, though modern methods may employ transition metal catalysis for higher yields .
Biological Activity and Metabolic Pathways
Insecticidal Mechanism
As a methoxychlor isostere, dianisylneopentane disrupts voltage-gated sodium channels in insect neurons, though its potency is lower than DDT due to steric hindrance from the neopentyl group . Comparative studies in house flies (Musca domestica) and salt marsh caterpillars (Estigmene acrea) demonstrated rapid knockdown effects but limited lethality, suggesting partial agonist activity .
Metabolic Stability
In vivo studies in mice and insects reveal two primary metabolic pathways:
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O-Dealkylation: Cleavage of methoxy groups to yield mono- and bis-phenol derivatives (Figure 1).
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Neopentyl Oxidation: Minor hydroxylation at the central carbon, forming tertiary alcohols (<5% of metabolites) .
| Organism | Major Metabolites | Persistence (Half-Life) |
|---|---|---|
| Mouse | Bis-phenol neopentane | 48–72 hours |
| House Fly | Mono-phenol neopentane | 24–36 hours |
| Gambusia Fish | Parent compound (unchanged) | >14 days |
The neopentyl group’s resistance to oxidative degradation by cytochrome P450 enzymes underpins the compound’s persistence in vertebrates and aquatic ecosystems .
Environmental Fate and Ecotoxicology
Bioaccumulation Dynamics
Model ecosystem studies comparing dianisylneopentane and methoxychlor revealed parallel bioaccumulation patterns:
| Organism | Lipid-Normalized Concentration (ppm) |
|---|---|
| Algae | 0.12 ± 0.03 |
| Snail (Physa) | 12.4 ± 1.8 |
| Fish (Gambusia) | 9.7 ± 2.1 |
These data indicate biomagnification in higher trophic levels, though less pronounced than DDT due to reduced lipid solubility.
Abiotic Degradation
Photolysis and hydrolysis studies show negligible degradation under environmental conditions (pH 5–9, UV-B exposure), with >90% parent compound remaining after 30 days .
Contemporary Research and Applications
Molecular Machinery
Recent advances in active-metal template synthesis enabled the incorporation of dianisylneopentane derivatives into mechanically interlocked molecules (MIMs). A 2020 study reported a [ c2]daisy chain rotaxane exhibiting thermally induced conformational changes, highlighting potential applications in nanoscale actuators .
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